4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide is an organic compound with a complex structure that includes a dimethylamino group, a benzamide core, and a sulfanylacetamido side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(dimethylamino)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Sulfanylacetamido Side Chain: The sulfanylacetamido side chain can be introduced by reacting the benzamide with 3-aminopropylamine and 2-mercaptoacetic acid under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The amide group can be reduced to form an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanylacetamido side chain could play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzamide: Lacks the sulfanylacetamido side chain, which may reduce its potential interactions with biomolecules.
N-[3-(2-sulfanylacetamido)propyl]benzamide: Lacks the dimethylamino group, which may affect its electronic properties and reactivity.
Uniqueness
4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the dimethylamino and sulfanylacetamido groups allows for a range of interactions and reactions that are not possible with simpler compounds.
Properties
CAS No. |
828920-04-3 |
---|---|
Molecular Formula |
C14H21N3O2S |
Molecular Weight |
295.40 g/mol |
IUPAC Name |
4-(dimethylamino)-N-[3-[(2-sulfanylacetyl)amino]propyl]benzamide |
InChI |
InChI=1S/C14H21N3O2S/c1-17(2)12-6-4-11(5-7-12)14(19)16-9-3-8-15-13(18)10-20/h4-7,20H,3,8-10H2,1-2H3,(H,15,18)(H,16,19) |
InChI Key |
DZDWFEQPDJSYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCNC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.